- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditionsOrganic Chemistry Frontiers, 2014, 1(4), 415-421,
Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)
938-46-5 structure
1-(2,5-Dihydroxyphenyl)propan-1-one Properties
Names and Identifiers
-
- 2',5'-dihydroxypropiophenone
- 1-(2,5-dihydroxyphenyl)propan-1-one
- 2,5-Dihydroxypropiophenone
- EINECS 213-343-8
- Propiophenone,2',5'-dihydroxy
- 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)
- Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)
- 1-(2,5-dihydroxyphenyl)-1-propanone
- 2′,5′-Dihydroxypropiophenone
- NSC 87567
- MFCD00016465
- CS-0256650
- AKOS002392970
- 938-46-5
- G77431
- Propiophenone, 2',5'-dihydroxy-
- BRN 1938824
- SCHEMBL1129352
- NSC87567
- 1-(2,5-Dihydroxyphenyl)-1-propanone #
- 1-Propanone,5-dihydroxyphenyl)-
- WLN: QR DQ BV2
- A844721
- 1-Propanone, 1-(2,5-dihydroxyphenyl)-
- 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone
- NS00039688
- NSC-87567
- Propiophenone,5'-dihydroxy-
- DB-057438
- MZ5ZW5SJ67
- DTXSID60239657
- InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H
- EN300-6504460
- UNII-MZ5ZW5SJ67
- +Expand
-
- MFCD00016465
- CFQYIIXIHXUPQT-UHFFFAOYSA-N
- 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
- O=C(CC)C1C(O)=CC=C(O)C=1
- 1938824
Computed Properties
- 166.06300
- 2
- 3
- 2
- 166.063
- 12
- 167
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 31
- 0
- 57.5A^2
Experimental Properties
- 1.69050
- 57.53000
- 1.5500 (estimate)
- 254.38°C (rough estimate)
- 95-99 °C
- 171.7°C
- Not determined
- Not determined
- 1.1708 (rough estimate)
1-(2,5-Dihydroxyphenyl)propan-1-one Security Information
- UH0420000
- S37/39-S26
- R36/37/38
- Xi
- 36/37/38
1-(2,5-Dihydroxyphenyl)propan-1-one Customs Data
- 2914501900
-
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(2,5-Dihydroxyphenyl)propan-1-one Price
1-(2,5-Dihydroxyphenyl)propan-1-one Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, heated
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Zinc chloride ; 90 s, 40 °C
Reference
- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditionsGreen Chemistry Letters and Reviews, 2017, 10(4), 228-234,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ; 2 - 8 h, 80 °C
Reference
- Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationshipsFood Chemistry, 2020, 321,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Borane, trifluoro-, dihydrate ; 20 min, 90 °C
Reference
- An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cellsBioorganic Chemistry, 2020, 100,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Boron trifluoride dibutyl etherate
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
Reference
- Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride ComplexesJournal of Organic Chemistry, 2000, 65(15), 4712-4714,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
Reference
- Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agentsBiochemical Pharmacology (Amsterdam, 2021, 183,,
Synthetic Circuit 10
Reaction Conditions
Reference
- Intramolecular weak hydrogen bonds in substituted 4-arylthiazolesHeterocyclic Communications, 2003, 9(2), 165-170,
Synthetic Circuit 11
Reaction Conditions
Reference
- An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetatesHeterocycles, 2001, 55(12), 2423-2429,
Synthetic Circuit 12
Reaction Conditions
Reference
- A direct route to acylhydroquinones from α-keto acids and α-carboxamido acidsTetrahedron Letters, 1998, 39(23), 3957-3960,
Synthetic Circuit 13
Reaction Conditions
Reference
- Photo-induced condensation reaction of p-quinones with aldehydesBulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4,
Synthetic Circuit 14
Reaction Conditions
Reference
- Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinonesActa Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8,
Synthetic Circuit 15
Reaction Conditions
Reference
- Synthesis of o-hydroxyaryl alkyl ketonesZhurnal Organicheskoi Khimii, 1969, 5(3), 515-17,
1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials
1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products
1-(2,5-Dihydroxyphenyl)propan-1-one Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:938-46-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:938-46-5)
TANG SI LEI
15026964105
2881489226@qq.com
1-(2,5-Dihydroxyphenyl)propan-1-one Related Literature
-
1. CCCXXX.—Hydroxy-carbonyl compounds. Part V. The preparation of coumarins and 1 : 4-pyrones from phenol, p-cresol, quinol, and α-naphtholAlexander Robertson,William F. Sandrock,Catherine B. Hendry J. Chem. Soc. 1931 2426
-
Hossein Naeimi,Atefeh Amini,Mohsen Moradian Org. Chem. Front. 2014 1 415
-
Diana Catalina Palacio Lozano,Hugh E. Jones,Mark P. Barrow,Martin Wills RSC Adv. 2023 13 17727
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